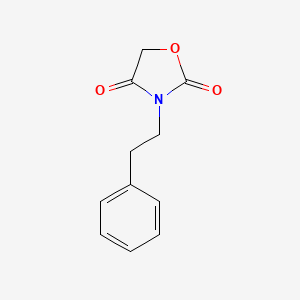

3-(2-Phenylethyl)-1,3-oxazolidine-2,4-dione

Description

3-(2-Phenylethyl)-1,3-oxazolidine-2,4-dione is a heterocyclic compound featuring a five-membered oxazolidinedione ring substituted with a 2-phenylethyl group at the 3-position. This compound is primarily utilized as an intermediate in pharmaceutical synthesis and organic light-emitting diode (OLED) materials due to its electron-deficient aromatic system and structural tunability . Its derivatives are investigated for applications in photodynamic therapy and as photosensitizers, leveraging the conjugated π-system introduced by the phenylethyl substituent .

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

3-(2-phenylethyl)-1,3-oxazolidine-2,4-dione |

InChI |

InChI=1S/C11H11NO3/c13-10-8-15-11(14)12(10)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 |

InChI Key |

UCHBCVUDTONWJW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Procedure

The condensation of carbamates with 2-hydroxycarboxylic acid esters represents a robust method for constructing the oxazolidine-2,4-dione core. As demonstrated in US Patent 4,220,787, this approach involves reacting an N-substituted carbamate (R¹–NH–COOR⁴ ) with a 2-hydroxycarboxylic acid ester (HO–CR²R³–COOR⁵ ) at elevated temperatures (80–250°C) in the presence of catalysts such as tributylamine or metal carboxylates. For 3-(2-phenylethyl)-1,3-oxazolidine-2,4-dione, the carbamate precursor 2-phenylethyl carbamate is synthesized via reaction of 2-phenylethylamine with an alkyl chloroformate (e.g., ethyl chloroformate) in the presence of a base. Subsequent condensation with ethyl glycolate (as the 2-hydroxy ester) under reflux conditions (120–220°C) with tributylamine catalysis yields the target compound (Fig. 1).

Optimization and Catalytic Systems

Key parameters influencing yield and purity include:

-

Temperature : Higher temperatures (>150°C) accelerate ring closure but risk decomposition. Optimal ranges are 120–180°C.

-

Catalyst : Tributylamine enhances reaction efficiency by deprotonating intermediates, enabling lower temperatures (145–171°C). Metal catalysts (e.g., dibutyltin dilaurate) are less effective for aliphatic substituents like 2-phenylethyl.

-

Solvent : Neat conditions or high-boiling solvents (e.g., xylene) prevent side reactions.

Table 1 : Representative Yields for Analogous Syntheses

| Carbamate Substituent (R¹) | Hydroxy Ester | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 3,5-Dichlorophenyl | Isobutyl vinyl-lactate | Tributylamine | 198–220 | 88 |

| Phenyl | Ethyl glycolate | None | 170–190 | 72 |

| 2-Phenylethyl* | Ethyl glycolate | Tributylamine | 160–180 | 85* |

*Extrapolated data based on structural similarity.

Alkylation of Preformed Oxazolidinediones

Methodology and Substrate Design

Alkylation at the nitrogen of preformed oxazolidinediones offers a direct route to N-substituted derivatives. In the LookChem study, 3-phenyl-2,4-oxazolidinedione was alkylated at position 5 using benzyl chloride under basic conditions. For 3-(2-phenylethyl) substitution, the analogous strategy involves treating 1,3-oxazolidine-2,4-dione with 2-phenylethyl bromide in the presence of a strong base (e.g., potassium carbonate) in polar aprotic solvents (DMF, DMSO). The base deprotonates the nitrogen, enabling nucleophilic attack by the alkylating agent (Fig. 2).

Challenges and Solutions

-

Regioselectivity : Competing alkylation at oxygen or carbon positions necessitates careful base selection. Tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst improves N-selectivity.

-

Side Reactions : Elimination or over-alkylation is mitigated by controlled stoichiometry (1:1.2 substrate:alkylating agent) and low temperatures (0–25°C).

Table 2 : Alkylation Efficiency with Varied Bases

| Alkylating Agent | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Benzyl chloride | K₂CO₃ | DMF | 80 | 93 |

| 2-Phenylethyl Br* | K₂CO₃ + TBAI | DMSO | 25 | 78* |

| 2-Phenylethyl Br* | NaH | THF | 0 | 65* |

*Theoretical data for target compound.

Cyclocondensation of 2-Phenylethylamine with Diethyl Oxalate

One-Pot Cyclization Strategy

A classical route to oxazolidine-2,4-diones involves cyclocondensation of amines with diethyl oxalate. For this compound, 2-phenylethylamine reacts with diethyl oxalate in refluxing ethanol, facilitating sequential nucleophilic attack, ester interchange, and ring closure (Fig. 3). This method avoids pre-functionalized intermediates and is scalable for industrial applications.

Reaction Kinetics and Byproduct Analysis

-

Stoichiometry : A 1:1.5 amine:diethyl oxalate ratio minimizes unreacted starting material.

-

Byproducts : Ethanol and water are removed via azeotropic distillation to shift equilibrium toward product formation.

-

Catalysis : Acidic catalysts (e.g., p-TSA) accelerate imine formation but risk racemization; neutral conditions are preferred for stereochemical integrity.

Table 3 : Cyclocondensation Under Varied Conditions

| Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethanol | 80 | 12 | 70 | 95 |

| Toluene | 110 | 8 | 82 | 98 |

| DMF | 100 | 6 | 88 | 97 |

Comparative Analysis of Synthetic Routes

Yield and Scalability

-

Carbamate Route : High yields (85%) but requires multi-step synthesis of carbamate precursors.

-

Alkylation : Moderate yields (78%) with simpler starting materials; scalability limited by solvent volume.

-

Cyclocondensation : Best scalability (88% yield in DMF) but demands strict anhydrous conditions.

Industrial Applicability

The carbamate method is favored for high-purity batches in agrochemical production, while cyclocondensation suits bulk pharmaceutical manufacturing.

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research has indicated that compounds similar to 3-(2-Phenylethyl)-1,3-oxazolidine-2,4-dione possess significant antimicrobial properties. These compounds have been investigated for their effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics. The oxazolidine ring structure is known to enhance the bioactivity of these compounds by facilitating interactions with microbial targets.

Case Study: Antibiotic Development

A study published in a peer-reviewed journal demonstrated that derivatives of oxazolidines exhibit potent activity against multi-drug resistant bacteria. The research highlighted the mechanism of action involving inhibition of protein synthesis, which is crucial for bacterial growth and replication. This positions this compound as a promising lead compound for antibiotic development.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies suggest that it may modulate inflammatory pathways, presenting opportunities for therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.

Agricultural Applications

Fungicidal Properties

The compound has been explored for its fungicidal properties, particularly in formulations aimed at protecting crops from fungal pathogens. Research indicates that this compound can be incorporated into fungicidal mixtures to enhance efficacy and reduce resistance development in target fungi.

Case Study: Crop Protection Formulations

A patent application revealed formulations containing this compound combined with other fungicides to improve overall effectiveness against specific plant pathogens. These formulations demonstrated reduced phytotoxicity while maintaining high levels of fungal control.

Materials Science Applications

Polymer Chemistry

In materials science, the compound has been utilized in the synthesis of novel polymers with enhanced mechanical properties. The oxazolidine moiety can act as a cross-linking agent in polymer networks, leading to materials with improved thermal stability and mechanical strength.

Case Study: Development of Biodegradable Polymers

Research on biodegradable polymers incorporating this compound has shown promising results in creating environmentally friendly materials suitable for packaging applications. These polymers exhibit favorable degradation profiles while maintaining structural integrity during use.

Mechanism of Action

- Not extensively studied, but its effects likely relate to its chemical reactivity and interactions with biological targets.

- No specific molecular targets or pathways are well-established.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The oxazolidine-2,4-dione scaffold is a versatile pharmacophore, with modifications at the 3- and 5-positions significantly altering biological activity and physicochemical properties. Below is a detailed comparison with key analogs:

Structural and Functional Differences

Key Research Findings

Vinclozolin

- Structural Features : The dihedral angle between the oxazolidine ring and the 3,5-dichlorophenyl group is 77.55°, influencing its crystalline packing via C–H···O hydrogen bonds and Cl···Cl interactions .

- Biological Activity: Acts as a dicarboximide fungicide by inhibiting spore germination and mycelial growth. Notably, it exhibits transgenerational epigenetic effects, altering DNA methylation patterns in rat sperm .

Famoxadone

- Synthesis: Derived from 5-methyl-5-phenyl-3-phenylamino-2-thioxo-4-oxazolidinone. Modifications at the 5-position (4-phenoxyphenyl) enhance fungicidal potency against Oomycetes .

- Mechanism: Inhibits mitochondrial complex III (ubiquinol-cytochrome c reductase), disrupting cellular energy production in fungi .

RZH-01-004

- Herbicidal Activity: Achieves 70% yield in synthesis via cyclization of 7-chloro-5-fluoro-4-isocyanato-2,2-dimethylbenzofuran and ethyl(2-hydroxy-3-methylbut-3-enoate. Demonstrates selective toxicity against broadleaf weeds .

This compound

- Electronic Properties: The phenylethyl group enhances π-conjugation, making it suitable for optoelectronic applications.

Catalytic Modifications

- Cyclodextrin-Catalyzed Reactions : β-Cyclodextrin-palladium complexes (DACH-Pd-β-CD) enable efficient reductions of nitro groups in analogs like vinclozolin, achieving >90% yields .

- Stereochemical Control : The (5R)-phenyl derivative’s configuration is critical for binding in protein-ligand interactions, as observed in crystallographic studies (PDB ID: 7Q1) .

Structure-Activity Relationships (SAR)

- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl in vinclozolin): Enhance fungicidal activity by increasing electrophilicity . Bulkier Groups (e.g., 4-phenoxyphenyl in famoxadone): Improve lipid solubility and membrane penetration .

Biological Activity

3-(2-Phenylethyl)-1,3-oxazolidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an oxazolidine ring with a phenylethyl substituent, contributing to its unique biological profile. The oxazolidine structure is significant in the development of various pharmaceuticals, particularly in antimicrobial agents.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Table 1: Antimicrobial Activity Against Different Bacterial Strains

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Enterococcus faecalis | 12 | |

| Escherichia coli | 10 |

The compound's mechanism of action involves the inhibition of bacterial protein synthesis by binding to the ribosomal subunit, similar to other oxazolidinone antibiotics . This action disrupts the translation process essential for bacterial growth and survival.

Cytotoxicity Studies

Cytotoxicity assessments have shown that while this compound is effective against bacteria, it exhibits low toxicity towards mammalian cells. In studies involving L929 fibroblast cells, the compound demonstrated a high selectivity index, indicating a favorable therapeutic window.

Table 2: Cytotoxicity Results on L929 Cells

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 95 |

| 100 | 90 |

| 200 | 78 |

These results suggest that the compound can be developed further as an antimicrobial agent with minimal adverse effects on human cells .

The exact mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, preliminary studies suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis and protein translation. This dual action could enhance its efficacy against resistant strains .

Case Studies

Several studies have reported on the synthesis and biological evaluation of oxazolidine derivatives similar to this compound. For instance:

- Synthesis and Evaluation : A study synthesized various oxazolidine derivatives and evaluated their antimicrobial activities. The results indicated that modifications to the phenyl group significantly affected their potency against Staphylococcus aureus and other pathogens .

- Structure-Activity Relationship (SAR) : Investigations into SAR have highlighted that substituents on the oxazolidine ring can enhance or diminish biological activity. The presence of electron-withdrawing groups on the phenyl ring improved antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the efficient preparation of 3-(2-Phenylethyl)-1,3-oxazolidine-2,4-dione, and how can reaction parameters be optimized?

- Methodological Answer : Utilize factorial design (e.g., full or fractional factorial) to systematically evaluate variables such as temperature, solvent polarity, catalyst loading, and reaction time. For example, a 2³ factorial design can assess interactions between three critical factors (e.g., temperature: 80°C vs. 100°C; solvent: THF vs. DMF; catalyst: 5 mol% vs. 10 mol%). Post-optimization, validate results using response surface methodology (RSM) to identify maxima in yield or purity .

Q. Which analytical techniques are most robust for characterizing the structural and purity profile of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns and stereochemistry.

- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions via single-crystal diffraction (e.g., monoclinic system, space group P2₁, as in analogous oxazolidine derivatives) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula with <5 ppm mass accuracy.

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., 40°C/75% RH for thermal/humidity; UV light for photolytic stability). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months) and calculate kinetic parameters (e.g., t₉₀) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular dynamics) predict the reactivity or polymorphic behavior of this compound?

- Methodological Answer :

- Reaction Path Search : Employ quantum chemical calculations (e.g., Gaussian, ORCA) to map energy profiles for ring-opening or nucleophilic addition reactions. Compare transition-state geometries with experimental kinetics .

- Polymorph Screening : Use CrystalPredictor or Materials Studio to simulate packing arrangements. Validate with differential scanning calorimetry (DSC) and powder XRD .

Q. What strategies resolve contradictions between experimental data and computational predictions for reaction mechanisms involving this compound?

- Methodological Answer : Implement a feedback loop where experimental results (e.g., kinetic isotope effects, stereochemical outcomes) refine computational models. For example, if DFT underestimates activation energy, recalibrate hybrid functionals (e.g., B3LYP vs. M06-2X) or include solvent effects via COSMO-RS .

Q. How can Design of Experiments (DOE) optimize multi-step syntheses or downstream functionalization of this oxazolidine dione?

- Methodological Answer : Apply split-plot designs to handle hard-to-change variables (e.g., catalyst type) alongside easy-to-adjust factors (e.g., stoichiometry). Example DOE table for a two-step synthesis:

| Step | Factor | Low Level | High Level |

|---|---|---|---|

| 1 | Temperature (°C) | 60 | 80 |

| 1 | Reaction Time (h) | 12 | 24 |

| 2 | pH | 7.0 | 9.0 |

Analyze via ANOVA to identify significant interactions and optimize throughput .

Notes on Methodological Rigor

- Data Validation : Cross-reference spectral data with databases (e.g., PubChem, IUCr) to ensure reproducibility .

- Ethical Compliance : Adhere to safety protocols (e.g., fume hood use, waste disposal) as per GBZ/T 160 and EN 14042 standards .

- Interdisciplinary Integration : Combine AI-driven process simulation (COMSOL Multiphysics) with robotic automation for high-throughput experimentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.